2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile
Overview
Description
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile is a chemical compound with the molecular formula C11H12N2OSi and a molecular weight of 216.31 g/mol . It is a member of the furo[3,2-b]pyridine family, characterized by a fused pyridine and furan ring system, with a trimethylsilyl group and a cyano group attached to the structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile typically involves the reaction of furo[3,2-b]pyridine derivatives with trimethylsilyl cyanide under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The trimethylsilyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the cyano group can participate in various chemical reactions . The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
- 6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine
- Furo[3,2-b]pyridine-6-carbonitrile
Uniqueness
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile is unique due to the presence of both the trimethylsilyl and cyano groups, which confer specific chemical properties and reactivity patterns.
Properties
IUPAC Name |
2-trimethylsilylfuro[3,2-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OSi/c1-15(2,3)11-5-9-10(14-11)4-8(6-12)7-13-9/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYGQYDQNDEJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674113 | |
Record name | 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188988-30-8 | |
Record name | 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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